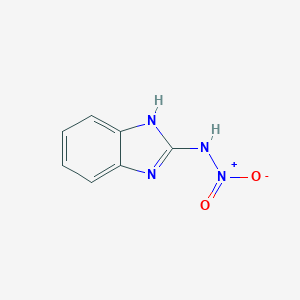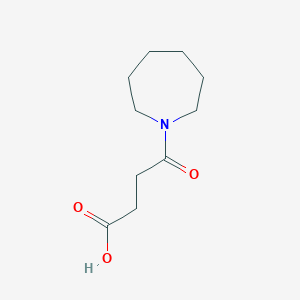
4-(4-aminophénoxy)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, also known as TBAPC, is a carboxylic acid ester of an aminophenoxy piperidine. TBAPC is an important synthetic intermediate used in a variety of different applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various organic reactions. TBAPC has been extensively studied in recent years due to its versatile applications and potential for use in new technologies.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le 4-(4-aminophénoxy)pipéridine-1-carboxylate de tert-butyle sert d'intermédiaire précieux dans la synthèse de composés biologiquement actifs. Les chercheurs explorent son potentiel dans la conception de nouveaux médicaments, en particulier ceux ciblant des récepteurs ou des enzymes spécifiques. En modifiant l'échafaudage pipéridine, les scientifiques peuvent créer des dérivés possédant des propriétés pharmacologiques améliorées .
Chimères de ciblage de la protéolyse (PROTAC)
Dans le domaine de la dégradation ciblée des protéines, ce composé joue un rôle crucial. En tant que lieur semi-flexible, il contribue au développement de PROTAC. Les PROTAC sont des molécules innovantes conçues pour dégrader sélectivement les protéines associées aux maladies en les recrutant pour la dégradation protéasomique. Le this compound agit comme un pont entre la protéine cible et la ligase ubiquitine E3, facilitant la dégradation des protéines .
Synthèse organique et blocs de construction
Les chercheurs utilisent le this compound comme bloc de construction dans la synthèse de divers composés organiques. Par exemple, il sert de précurseur pour les amides, les sulfonamides, les bases de Mannich, les bases de Schiff, les thiazolidinones, les azétidinones et les imidazolinones. Sa polyvalence le rend précieux dans la construction de structures moléculaires complexes .
Intermédiaires biologiquement actifs
Ce composé est un intermédiaire essentiel dans la synthèse de certaines molécules biologiquement actives. Par exemple, il joue un rôle dans la production de crizotinib, un inhibiteur de la tyrosine kinase utilisé en chimiothérapie. Comprendre sa réactivité et ses transformations permet de concevoir des médicaments plus efficaces .
Biologie chimique et identification des cibles
Les chercheurs utilisent le this compound pour sonder les systèmes biologiques. En le marquant avec des étiquettes fluorescentes ou d'affinité, ils peuvent étudier les interactions protéiques, la localisation cellulaire et la liaison aux récepteurs. Cette approche permet d'identifier des cibles médicamenteuses potentielles et de comprendre les processus cellulaires .
Science des matériaux et modification de surface
La structure à base de pipéridine de ce composé pourrait trouver des applications en science des matériaux. Les chercheurs explorent son utilisation comme modificateur de surface ou lieur dans des matériaux fonctionnalisés, tels que les polymères, les nanoparticules ou les couches minces. Ses propriétés uniques pourraient améliorer la stabilité, la réactivité ou la biocompatibilité des matériaux .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBGUDKHYWNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930031 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138227-63-1 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)





![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)




